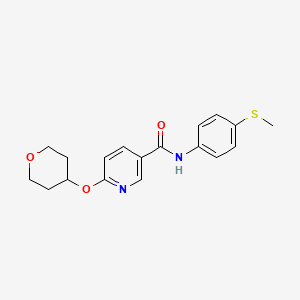

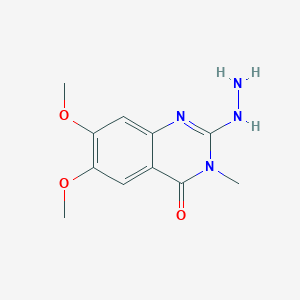

![molecular formula C24H25N3O4 B2479570 N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872862-00-5](/img/structure/B2479570.png)

N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide” is a compound that has been studied for its potential therapeutic activity . It has been identified as a promising inhibitor of EGFR/VEGFR-2, which are associated with the progression of triple-negative breast cancer (TNBC) .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using Version 14 of Spartan software . The compounds showed strong electronic characteristics .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied using molecular docking analysis and molecular dynamic simulation . The molecules’ levels of affinity for the target proteins varied .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using pharmacokinetic and drug-likeness models . All of the tested compounds met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations .Scientific Research Applications

Antimicrobial Applications

A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, including compounds structurally related to N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide, were synthesized and evaluated for their antimicrobial properties. These compounds displayed significant antibacterial and antifungal activities against various pathogenic microorganisms, with some derivatives showcasing exceptional effectiveness. The results underscore the potential of these compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Enzyme Inhibition and Molecular Docking

N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide compounds, related to the target compound, were synthesized and showed promising activity against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These findings, supported by molecular docking studies, highlight the potential therapeutic applications of these compounds in treating conditions related to enzyme dysfunction (Virk et al., 2018).

Green Synthesis Applications

The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, a compound structurally similar to the one , was achieved using a novel palladium on carbon (Pd/C) catalyst. This method offered high activity, selectivity, and stability, marking a significant advancement in the eco-friendly production of this important intermediate used in azo disperse dyes production (Zhang Qun-feng, 2008).

Anticancer Properties

A study investigated the cytotoxic effects of sulfonamide-derived isatins, structurally related to the target compound, against hepatocellular carcinoma cell lines. The compounds showed significant cytotoxicity and had potential as therapeutic agents for managing hepatocellular carcinoma, with some compounds showing high safety margins and effectiveness (Eldeeb et al., 2022).

Anxiolytic Properties

Piperidine acetamide derivatives, closely related to the target compound, demonstrated good oral activity in treating anxiety, as shown in animal models. These compounds had modest affinity for neurokinin NK-1 and NK-2 receptors, which are involved in mood and emotion regulation, indicating their potential use as anxiolytics (Kordik et al., 2006).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4/c1-31-18-11-9-17(10-12-18)25-24(30)23(29)20-15-27(21-8-4-3-7-19(20)21)16-22(28)26-13-5-2-6-14-26/h3-4,7-12,15H,2,5-6,13-14,16H2,1H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGITQUOUHWNFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

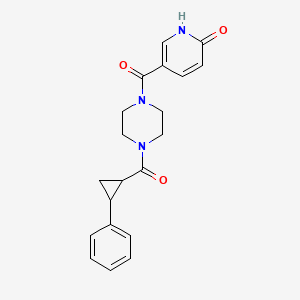

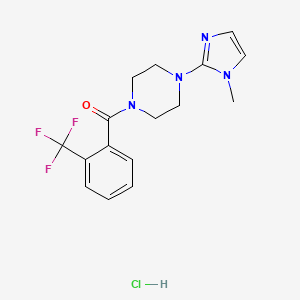

![5-bromo-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B2479492.png)

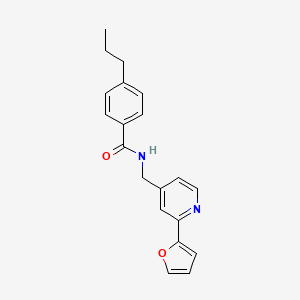

![ethyl N-[(2,4-difluorophenyl)carbamothioyl]carbamate](/img/structure/B2479493.png)

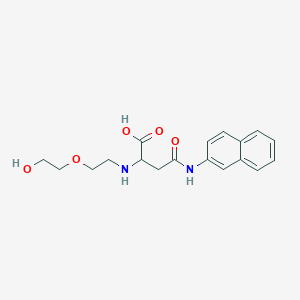

![3-(3-Fluorophenyl)-6-(2-morpholin-4-yl-2-oxoethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2479494.png)

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2479499.png)

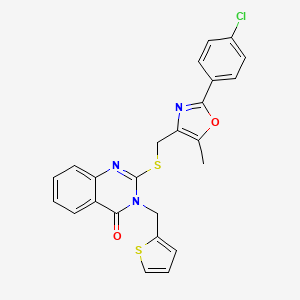

![Ethyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2479509.png)

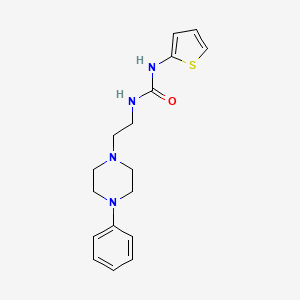

![(2Z)-7-hydroxy-2-{[3-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2479510.png)